molecular formula C31H40N2O5 B063559 Asoprisnil ecamate CAS No. 163883-88-3

Asoprisnil ecamate

カタログ番号: B063559
CAS番号: 163883-88-3
分子量: 520.7 g/mol
InChIキー: XMCOWVOJIVSMEO-RCCUTSCYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asoprisnil ecamate, also known as this compound, is a useful research compound. Its molecular formula is C31H40N2O5 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique biological activities, particularly in the context of treating gynecological disorders such as uterine fibroids and endometriosis. This article provides a detailed overview of the compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (also referred to as J956) is part of a new class of SPRMs that exhibit mixed agonist and antagonist effects on progesterone receptors. It is characterized by its high binding affinity for the progesterone receptor (PR) and moderate affinity for the glucocorticoid receptor (GR), with negligible binding to androgen, estrogen, or mineralocorticoid receptors .

The biological activity of this compound is primarily mediated through its interaction with the PR. It demonstrates:

  • Partial Agonist/Antagonist Activity : this compound exhibits both agonistic and antagonistic effects depending on the tissue type and hormonal environment.
  • Endometrial Effects : It induces amenorrhea and reduces endometrial proliferation, which is beneficial in managing conditions like heavy menstrual bleeding (HMB) associated with uterine fibroids .

Clinical Studies

  • Phase 2 Trials : In subjects with uterine fibroids, this compound was shown to induce amenorrhea and significantly reduce the volume of dominant leiomyomas in a dose-dependent manner. The treatment led to a marked improvement in hematological parameters without altering basal estrogen levels .
  • Phase 3 Trials : A pooled analysis from two Phase 3 studies demonstrated that daily treatment with this compound effectively controlled HMB, improved anemia, and reduced both fibroid and uterine volumes over 12 months. The percentage of women achieving amenorrhea ranged from 66% to 93% at varying doses .

Case Studies

A notable case involved a cohort of women treated with this compound for HMB due to uterine fibroids. After three months of treatment:

  • Endometrial Changes : Biopsies revealed unique morphological changes termed "non-physiologic secretory effect," characterized by partially developed secretory glandular appearances and decreased mitotic activity in endometrial tissues .
  • Safety Profile : The treatment maintained a favorable safety profile with minimal adverse effects reported, making it a promising candidate for long-term management of symptomatic uterine conditions .

Comparative Data

ParameterThis compound (10 mg)This compound (25 mg)Placebo
Amenorrhea Rate66% - 78%83% - 93%3% - 12%
Reduction in Fibroid VolumeUp to -48%Up to -63%+16%
Hemoglobin IncreaseSignificant by Month 2Significant throughoutNot significant
Adverse EventsFewFewModerate

Toxicological Studies

Chronic toxicological studies in cynomolgus monkeys indicated that this compound induced significant endometrial antiproliferative effects without severe adverse outcomes. The treatment led to amenorrhea and profound endometrial atrophy, demonstrating its potential for safe long-term use .

科学的研究の応用

Key Mechanisms:

  • Progesterone Receptor Modulation : Asoprisnil binds to the PR, influencing its activity in a tissue-selective manner.
  • Endometrial Effects : It induces amenorrhea and decreases leiomyoma volume in the presence of estrogen without causing significant effects on ovarian hormone secretion.
  • Antiproliferative Action : Asoprisnil has been shown to inhibit the proliferation of leiomyoma cells while sparing myometrial cells, thus targeting the pathological tissue selectively.

Uterine Fibroids

Asoprisnil has been evaluated in multiple clinical trials for its efficacy in treating symptomatic uterine fibroids. In Phase 2 and 3 studies, it demonstrated significant reductions in heavy menstrual bleeding (HMB), fibroid size, and associated anemia.

Clinical Findings:

  • Efficacy : In a pooled analysis of Phase 3 studies, doses of 10 mg and 25 mg were shown to suppress HMB effectively over a continuous 12-month treatment period .
  • Safety Profile : The treatment was generally well-tolerated, with an acceptable safety profile noted across various studies .

Endometriosis

Asoprisnil has also been investigated for its potential benefits in managing endometriosis-related pain and symptoms. Its ability to modulate endometrial tissue growth offers a therapeutic avenue for patients suffering from this condition.

Clinical Findings:

  • Symptom Relief : Studies indicated that asoprisnil could reduce pain associated with endometriosis while also decreasing lesion size .

Comparative Efficacy with Other SPRMs

Asoprisnil's efficacy has been compared with other SPRMs, such as mifepristone and ulipristal acetate. Research suggests that asoprisnil may offer superior control over menstrual bleeding and fibroid volume reduction due to its unique pharmacological profile .

Summary Table of Efficacy

Drug Indication Efficacy Safety Profile
AsoprisnilUterine FibroidsSignificant reduction in HMB and fibroid sizeGenerally well-tolerated
MifepristoneUterine FibroidsEffective but with more side effectsHigher incidence of adverse effects
Ulipristal AcetateUterine FibroidsEffective but less selectiveModerate side effects

Case Studies and Research Findings

Several case studies have documented the clinical outcomes associated with asoprisnil treatment:

  • Case Study on Heavy Menstrual Bleeding : A study involving women with HMB due to uterine fibroids showed that asoprisnil significantly reduced bleeding episodes and improved quality of life metrics over a 12-week treatment period .
  • Long-term Management of Endometriosis : Another case series highlighted the long-term management of endometriosis symptoms with asoprisnil, noting sustained relief from pain and reduction in lesion size over multiple cycles .
  • Toxicological Studies : Chronic toxicity studies conducted in cynomolgus monkeys revealed profound endometrial atrophy without significant adverse effects on reproductive health, supporting the safety of prolonged use in humans .

特性

CAS番号

163883-88-3

分子式

C31H40N2O5

分子量

520.7 g/mol

IUPAC名

[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate

InChI

InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1

InChIキー

XMCOWVOJIVSMEO-RCCUTSCYSA-N

SMILES

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

異性体SMILES

CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C

正規SMILES

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

Key on ui other cas no.

222732-94-7

同義語

asoprisnil ecamate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。